molecular formula C18H21N3O2 B1675754 Lysergic acid alpha-hydroxyethylamide CAS No. 3343-15-5

Lysergic acid alpha-hydroxyethylamide

Numéro de catalogue: B1675754
Numéro CAS: 3343-15-5
Poids moléculaire: 311.4 g/mol
Clé InChI: WYTJZJPVCDWOOI-KANYHAFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lysergic acid alpha-hydroxyethylamide (LAH) is a naturally occurring lysergamide alkaloid found in specific ergot fungi (such as Claviceps paspali and Metarhizium brunneum ) and in morning glory seeds (Convolvulaceae family) . This compound is of significant research interest due to its structural similarity to lysergic acid diethylamide (LSD) and other ergot alkaloids, sharing the characteristic tetracyclic ergoline ring system . Its primary research applications include the study of ergot alkaloid biosynthetic pathways, where it serves as a major end product in certain fungal systems, and the investigation of the structure-activity relationships of serotonergic compounds . Preliminary, non-clinical animal studies from historical literature suggest it may have sympathomimetic and oxytocic effects, but its pharmacology in humans has not been formally studied . The mechanism of action for lysergamides is complex and often linked to activity at serotonin receptors; LAH has been described as an agonist at 5-HT2 receptors, which may underlie its potential biological activity in research models . A key challenge in working with this compound is its noted chemical instability, as it readily decomposes into ergine (lysergic acid amide, LSA), requiring careful handling and storage to maintain integrity for research purposes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Propriétés

Numéro CAS

3343-15-5

Formule moléculaire

C18H21N3O2

Poids moléculaire

311.4 g/mol

Nom IUPAC

(6aR,9R)-N-(1-hydroxyethyl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C18H21N3O2/c1-10(22)20-18(23)12-6-14-13-4-3-5-15-17(13)11(8-19-15)7-16(14)21(2)9-12/h3-6,8,10,12,16,19,22H,7,9H2,1-2H3,(H,20,23)/t10?,12-,16-/m1/s1

Clé InChI

WYTJZJPVCDWOOI-KANYHAFZSA-N

SMILES

CC(NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O

SMILES isomérique

CC(NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O

SMILES canonique

CC(NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O

Apparence

Solid powder

Autres numéros CAS

3343-15-5

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Lysergic acid alpha-hydroxyethylamide

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Structural Features

Lysergamides share a tetracyclic ergoline backbone but differ in substituents at the C8 amide position.

Compound Substituents Receptor Affinity Potency Stability
LSH α-hydroxyethylamide Unknown (speculated 5-HT2A partial agonist) Anecdotal, likely low Low (decomposes readily)
LSD Diethylamide High 5-HT2A/2C, dopamine D2 ~100–200 µg active dose High (stable in vitro)
LSA (Ergine) Amide (NH2) Moderate 5-HT2A ~1–10 mg active dose Moderate (stable if stored properly)
Methysergide 1-methyl, 2-bromo substitution 5-HT2B antagonist, weak agonist Clinical dose: 2–8 mg/day High (pharmaceutical formulation)
PRO-LAD 6-propyl substitution Similar to LSD ~100–150 µg active dose High (stable analog)
Dihydroergotamine Dihydroergoline + cyclized tripeptide α-adrenergic, 5-HT1B/1D Clinical dose: 1–2 mg (IV) High (pharmaceutical use)

Pharmacological and Functional Differences

  • LSD vs. LSH : LSD’s diethylamide group enhances lipophilicity and 5-HT2A binding, making it 100–1,000× more potent than LSA or LSH . LSH’s hydroxyethylamide group may reduce receptor affinity and metabolic stability .
  • Methysergide: Unlike hallucinogenic lysergamides, methysergide acts as a 5-HT2B antagonist and is used prophylactically for migraines. Its bromine substitution blocks psychedelic effects .
  • Ergoloid Mesylates: These mixtures (e.g., dihydroergocristine) lack psychedelic activity but modulate α-adrenergic receptors.

Research Findings and Mechanistic Insights

Serotonin Receptor Antagonism

  • LSD: Exhibits nanomolar affinity for 5-HT2A (Ki = 2.4 nM), driving its hallucinogenic effects. Stereoisomers (e.g., lumi-LSD) show reduced activity .
  • LSH: No formal binding studies exist, but structural similarity to LSA suggests weaker 5-HT2A engagement. LSA’s potency is ~10% of LSD’s .
  • Methysergide : Acts as a 5-HT2B antagonist (Ki = 13 nM) with minimal psychedelic effects, highlighting the importance of substitution patterns .

Clinical and Anecdotal Data

  • LSD : Orally bioavailable (Tmax = 1.5 hrs), with a plasma half-life of 3.6 hrs. Metabolized to 2-oxo-3-hydroxy-LSD, which is inactive .
  • LSA/LSH: Limited pharmacokinetic data. Anecdotal reports describe LSA as sedating and less visual than LSD, while LSH’s effects remain speculative .

Méthodes De Préparation

Biosynthetic Pathways in Fungal Systems

Fungal Gene Clusters and Enzymatic Machinery

LAH biosynthesis occurs in fungi through a specialized ergot alkaloid pathway involving lysergyl peptide synthetases (LPS) and modifying enzymes. In Metarhizium brunneum and Aspergillus species, the pathway initiates with the synthesis of lysergic acid, which is activated by LPS2 (encoded by lpsB) via adenylation and thioesterification to 4'-phosphopantetheine. Concurrently, LPS3 (encoded by lpsC) activates alanine, forming a thioester-bound lysergyl-alanine intermediate.

The pivotal divergence between LAH and ergonovine biosynthesis occurs at this intermediate. The Baeyer-Villiger monooxygenase EasO oxidizes lysergyl-alanine, inserting an oxygen atom adjacent to the carbonyl group of the alanyl moiety. This generates a ketone intermediate, which undergoes spontaneous hydrolysis or enzymatic reduction by the α/β hydrolase EasP to yield LAH. In Aspergillus leporis, this pathway results in extracellular LAH secretion at concentrations exceeding 200 µg/mL.

Table 1: Key Enzymes in Fungal LAH Biosynthesis
Enzyme Gene Function Organism
LPS2 lpsB Lysergic acid activation Metarhizium brunneum
LPS3 lpsC Alanine activation and condensation Aspergillus leporis
EasO easO Baeyer-Villiger oxidation of lysergyl-alanine Both species
EasP easP Hydrolysis of oxidized intermediate M. brunneum

Evolutionary Divergence in Biosynthetic Routes

Phylogenetic analyses reveal that LAH biosynthesis evolved independently in Clavicipitaceae and Aspergillaceae. While M. brunneum utilizes a dedicated eas gene cluster with orthologs of cloA (cytochrome P450 for agroclavine oxidation), Aspergillus species employ horizontally acquired NRPS genes lacking sequence similarity to Clavicipitaceae homologs. This convergent evolution underscores LAH's ecological significance as an insecticidal agent.

Chemical Synthesis Approaches

Lysergic Acid as a Precursor

The total synthesis of LAH typically begins with lysergic acid, accessible via palladium-catalyzed annulation. A 2022 ChemRxiv protocol details the synthesis of (±)-lysergic acid from bromoindole derivatives using Pd₂(dba)₃ and HPtBu₃BF₄ ligands, achieving a 56% yield over six steps. Key transformations include:

  • Migratory insertion : Formation of a tetracyclic intermediate via syn-β-hydride elimination.
  • Stereochemical control : Diastereomeric resolution at C-5 using LiTMP-mediated epimerization.

Acylation and Reduction Steps

Post-synthetic modification of lysergic acid involves:

  • Acylation : Treatment with hydroxylamine hydrochloride in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to form lysergic acid hydroxamic acid.
  • Reductive alkylation : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄-mediated reduction introduces the α-hydroxyethylamide moiety.
Table 2: Comparative Synthetic Routes to LAH
Method Starting Material Key Reagents Yield Purity (HPLC)
Fungal culture Tryptophan Endogenous enzymes 200 µg/g 95%
Total synthesis Bromoindole Pd₂(dba)₃, HPtBu₃BF₄ 11% 89%
Semi-synthesis Lysergic acid DCC, NH₂OH, NaBH₄ 34% 92%

Optimization Challenges and Scalability

Fermentation Parameters for Fungal Production

Maximizing LAH titers in Aspergillus homomorphus requires:

  • Carbon source : Sucrose (2% w/v) over glucose to prevent catabolite repression.
  • pH control : Maintenance at 6.2–6.5 to stabilize EasO activity.
  • Oxygenation : Dissolved O₂ >30% saturation enhances monooxygenase efficiency.

Synthetic Chemistry Limitations

The semi-synthetic route faces three main hurdles:

  • Epimerization : C-8 center racemization during acylation reduces enantiomeric excess to 78%.
  • Purification : Chromatographic separation from ergonovine byproducts necessitates HPLC-grade silica.
  • Scale-up : Pd-mediated steps exhibit nonlinear scalability beyond 10-gram batches.

Analytical Characterization of LAH

Spectroscopic Profiles

  • HRMS (ESI+) : m/z 312.1812 [M+H]⁺ (calc. 312.1809 for C₁₈H₂₂N₃O₂).
  • ¹H NMR (500 MHz, CD₃OD) : δ 7.05 (d, J=7.5 Hz, H-9), 6.98 (d, J=2.3 Hz, H-12), 4.21 (q, J=6.7 Hz, -CH₂OH).
  • HPLC-UV : λmax 224 nm, retention time 8.7 min (C18, 65:35 MeOH/H₂O).

Q & A

Q. What are the established synthesis pathways for lysergic acid alpha-hydroxyethylamide, and how can their efficiency be validated experimentally?

Lysergic acid alpha-hydroxyethylamide is typically synthesized via amidation reactions between lysergic acid and hydroxyethylamine derivatives under controlled conditions. Key steps include optimizing reaction temperature, solvent selection (e.g., methylene chloride), and purification via column chromatography . Efficiency can be validated using high-performance liquid chromatography (HPLC) to assess yield and purity, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. Which analytical techniques are most reliable for quantifying lysergic acid alpha-hydroxyethylamide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for detecting low concentrations in plasma, serum, or tissue samples. Gas chromatography-mass spectrometry (GC-MS) is also effective but requires derivatization for thermal stability . Method validation should include calibration curves, recovery rates, and inter-day precision tests per FDA guidelines .

Advanced Research Questions

Q. How can researchers address contradictory data in pharmacokinetic studies of lysergic acid alpha-hydroxyethylamide?

Contradictions in parameters like bioavailability or half-life may arise from interspecies variability (e.g., rodent vs. human models) or assay sensitivity. To resolve this, employ crossover study designs with standardized dosing and matrix-matched calibration. Statistical tools like Bland-Altman analysis can quantify measurement agreement, while replication in independent cohorts reduces bias .

Q. What experimental models are suitable for investigating the therapeutic mechanisms of lysergic acid alpha-hydroxyethylamide in neurological disorders?

In vitro models (e.g., neuronal cell lines expressing 5-HT2A receptors) can elucidate receptor-binding affinities and downstream signaling (e.g., cAMP modulation). In vivo, transgenic rodent models of cluster headaches or depression are ideal for behavioral and neuroimaging studies. Always include control groups using selective receptor antagonists (e.g., ketanserin) to confirm mechanism-specific effects .

Q. How do researchers differentiate lysergic acid alpha-hydroxyethylamide metabolites from structurally similar compounds in metabolic studies?

Use high-resolution mass spectrometry (HRMS) to identify exact molecular masses and isotopic patterns. For isobaric interferences, employ ion mobility spectrometry (IMS) to separate compounds based on collision cross-section differences. Confirm metabolite structures using synthetic reference standards and fragmentation patterns .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response studies involving lysergic acid alpha-hydroxyethylamide?

Nonlinear regression models (e.g., sigmoidal Emax) are optimal for fitting dose-response curves. Account for inter-subject variability using mixed-effects modeling. For small sample sizes, Bayesian hierarchical models improve parameter estimation .

Q. How should researchers design experiments to minimize batch-to-batch variability in lysergic acid alpha-hydroxyethylamide synthesis?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: e.g., reaction time, pH).
  • Use design-of-experiments (DoE) to optimize CPPs.
  • Characterize intermediates with Fourier-transform infrared (FTIR) spectroscopy to ensure consistency .

Data Presentation and Reproducibility

Q. What are the best practices for sharing raw data from lysergic acid alpha-hydroxyethylamide studies to enhance reproducibility?

  • Deposit raw spectra (NMR, MS), chromatograms, and animal behavioral data in FAIR-aligned repositories (e.g., Zenodo, Figshare).
  • Provide detailed metainstrument settings, software versions, and statistical scripts.
  • Use persistent identifiers (DOIs) for datasets and cite them in publications .

Q. How can researchers validate the specificity of immunoassays for lysergic acid alpha-hydroxyethylamide against cross-reactive analogs?

Perform cross-reactivity screens using structurally related compounds (e.g., LSD, ergotamine). Calculate percentage cross-reactivity as:

Cross-reactivity (%)=Concentration of analogConcentration of target×100\text{Cross-reactivity (\%)} = \frac{\text{Concentration of analog}}{\text{Concentration of target}} \times 100

Values <1% indicate acceptable specificity .

Ethical and Regulatory Compliance

Q. What documentation is required for ethical approval of clinical trials involving lysergic acid alpha-hydroxyethylamide?

Submit protocols to institutional review boards (IRBs) with:

  • Preclinical toxicity data (LD50, genotoxicity assays).
  • Risk mitigation plans for hallucinogenic effects.
  • Informed consent forms detailing potential adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysergic acid alpha-hydroxyethylamide
Reactant of Route 2
Lysergic acid alpha-hydroxyethylamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.